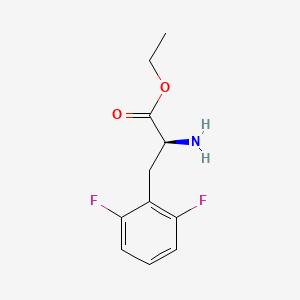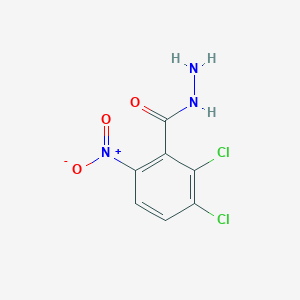
2,3-Dichloro-6-nitrobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloro-6-nitrobenzohydrazide is an organic compound with the molecular formula C7H5Cl2N3O3 It is a derivative of benzohydrazide, characterized by the presence of two chlorine atoms and a nitro group on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-6-nitrobenzohydrazide typically involves the reaction of 2,3-dichloro-6-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.
Industrial Production Methods: For industrial production, the process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichloro-6-nitrobenzohydrazide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The hydrazide group can be oxidized to form corresponding azides or other derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Amines or thiols, organic solvents like dichloromethane or toluene.
Oxidation: Oxidizing agents like sodium hypochlorite or hydrogen peroxide.
Major Products Formed:
Reduction: 2,3-Dichloro-6-aminobenzohydrazide.
Substitution: this compound derivatives with substituted nucleophiles.
Oxidation: Azides or other oxidized derivatives.
Applications De Recherche Scientifique
2,3-Dichloro-6-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dichloro-6-nitrobenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chlorine atoms and hydrazide group also contribute to its reactivity and ability to form covalent bonds with target molecules.
Comparaison Avec Des Composés Similaires
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use as an oxidizing agent.
2,3-Dichloro-6-nitrobenzaldehyde: A precursor in the synthesis of 2,3-Dichloro-6-nitrobenzohydrazide.
2,3-Dichloro-6-aminobenzohydrazide: A reduction product of this compound.
Uniqueness: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its combination of nitro, chlorine, and hydrazide groups makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C7H5Cl2N3O3 |
|---|---|
Poids moléculaire |
250.04 g/mol |
Nom IUPAC |
2,3-dichloro-6-nitrobenzohydrazide |
InChI |
InChI=1S/C7H5Cl2N3O3/c8-3-1-2-4(12(14)15)5(6(3)9)7(13)11-10/h1-2H,10H2,(H,11,13) |
Clé InChI |
REYWXKWSCDUSFZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)NN)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



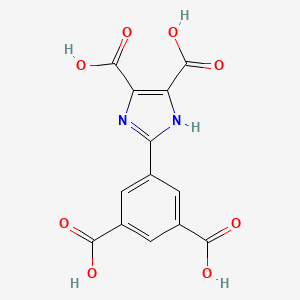
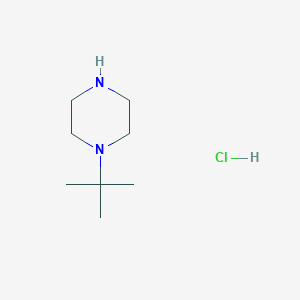


![Chloro[1,2-di(isopropylimino)ethane]hydridobis(triphenylphosphine)ruthenium(II)](/img/structure/B13133128.png)
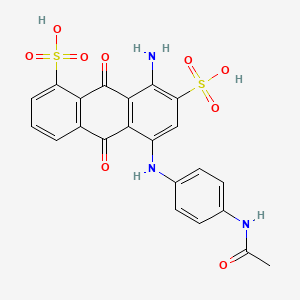

![[3-[4-Phenyl-6-(4-phenylphenyl)-1,3,5-triazin-2-yl]phenyl]boronic acid](/img/structure/B13133150.png)


